molecular formula C30H39N9O10 B12420376 Azido-PEG1-Val-Cit-PABC-PNP

Azido-PEG1-Val-Cit-PABC-PNP

Cat. No.: B12420376
M. Wt: 685.7 g/mol
InChI Key: QSMQFNYRKSXSMZ-QSAPEBAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG1-Val-Cit-PABC-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reaction with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG1-Val-Cit-PABC-PNP is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol (PEG), valine-citrulline (Val-Cit) dipeptide, and para-aminobenzyloxycarbonyl (PABC) groups. The azide group is introduced through azidation reactions, and the para-nitrophenyl (PNP) group is added as a leaving group to facilitate further reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity, making it suitable for research and development in pharmaceutical industries .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG1-Val-Cit-PABC-PNP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are triazole-linked conjugates, which are used in the synthesis of antibody-drug conjugates and other bioconjugates .

Scientific Research Applications

Azido-PEG1-Val-Cit-PABC-PNP has a wide range of scientific research applications, including:

Mechanism of Action

Azido-PEG1-Val-Cit-PABC-PNP functions as a cleavable linker in antibody-drug conjugates. The Val-Cit dipeptide motif is specifically cleaved by cathepsin B, an enzyme present in lysosomes. Upon internalization of the ADC into the target cell, the linker is cleaved, releasing the cytotoxic payload inside the cell. This targeted release mechanism enhances the therapeutic efficacy and reduces off-target effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG1-Val-Cit-PABC-PNP is unique due to its optimal PEG spacer length, which balances solubility and stability. The Val-Cit dipeptide motif ensures specific cleavage by cathepsin B, making it highly effective in targeted drug delivery systems .

Properties

Molecular Formula

C30H39N9O10

Molecular Weight

685.7 g/mol

IUPAC Name

[4-[[(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C30H39N9O10/c1-19(2)26(37-25(40)13-16-47-17-15-34-38-32)28(42)36-24(4-3-14-33-29(31)43)27(41)35-21-7-5-20(6-8-21)18-48-30(44)49-23-11-9-22(10-12-23)39(45)46/h5-12,19,24,26H,3-4,13-18H2,1-2H3,(H,35,41)(H,36,42)(H,37,40)(H3,31,33,43)/t24-,26?/m0/s1

InChI Key

QSMQFNYRKSXSMZ-QSAPEBAKSA-N

Isomeric SMILES

CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN=[N+]=[N-]

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN=[N+]=[N-]

Origin of Product

United States

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